Cas no 1211519-21-9 (1-(4-chloropyridin-2-yl)methylpiperazine)

1-(4-chloropyridin-2-yl)methylpiperazine 化学的及び物理的性質
名前と識別子
-
- 1-(4-chloropyridin-2-yl)methylpiperazine
- 1211519-21-9
- 1-[(4-chloropyridin-2-yl)methyl]piperazine
- 1-((4-bromopyridin-2-yl)methyl)piperazine
- AKOS017556974
- EN300-1965177
- GS2255
-
- インチ: 1S/C10H14ClN3/c11-9-1-2-13-10(7-9)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2
- InChIKey: MNCIEKWIXQFYFN-UHFFFAOYSA-N
- SMILES: ClC1C=CN=C(C=1)CN1CCNCC1
計算された属性
- 精确分子量: 211.0876252g/mol
- 同位素质量: 211.0876252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 171
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 28.2Ų
1-(4-chloropyridin-2-yl)methylpiperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1965177-10.0g |
1-[(4-chloropyridin-2-yl)methyl]piperazine |
1211519-21-9 | 10g |
$3376.0 | 2023-06-04 | ||
Enamine | EN300-1965177-0.1g |
1-[(4-chloropyridin-2-yl)methyl]piperazine |
1211519-21-9 | 0.1g |
$615.0 | 2023-09-17 | ||
Enamine | EN300-1965177-0.5g |
1-[(4-chloropyridin-2-yl)methyl]piperazine |
1211519-21-9 | 0.5g |
$671.0 | 2023-09-17 | ||
Enamine | EN300-1965177-5g |
1-[(4-chloropyridin-2-yl)methyl]piperazine |
1211519-21-9 | 5g |
$2028.0 | 2023-09-17 | ||
Enamine | EN300-1965177-1.0g |
1-[(4-chloropyridin-2-yl)methyl]piperazine |
1211519-21-9 | 1g |
$785.0 | 2023-06-04 | ||
Enamine | EN300-1965177-10g |
1-[(4-chloropyridin-2-yl)methyl]piperazine |
1211519-21-9 | 10g |
$3007.0 | 2023-09-17 | ||
Enamine | EN300-1965177-0.05g |
1-[(4-chloropyridin-2-yl)methyl]piperazine |
1211519-21-9 | 0.05g |
$587.0 | 2023-09-17 | ||
Enamine | EN300-1965177-2.5g |
1-[(4-chloropyridin-2-yl)methyl]piperazine |
1211519-21-9 | 2.5g |
$1370.0 | 2023-09-17 | ||
Enamine | EN300-1965177-0.25g |
1-[(4-chloropyridin-2-yl)methyl]piperazine |
1211519-21-9 | 0.25g |
$642.0 | 2023-09-17 | ||
Enamine | EN300-1965177-5.0g |
1-[(4-chloropyridin-2-yl)methyl]piperazine |
1211519-21-9 | 5g |
$2277.0 | 2023-06-04 |
1-(4-chloropyridin-2-yl)methylpiperazine 関連文献
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
1-(4-chloropyridin-2-yl)methylpiperazineに関する追加情報
Professional Introduction to Compound with CAS No. 1211519-21-9 and Product Name: 1-(4-chloropyridin-2-yl)methylpiperazine
The compound with the CAS number 1211519-21-9 and the product name 1-(4-chloropyridin-2-yl)methylpiperazine represents a significant advancement in the field of pharmaceutical chemistry. This compound, featuring a piperazine core linked to a chlorinated pyridine moiety, has garnered considerable attention due to its structural complexity and potential biological activity. The piperazine moiety is a well-known pharmacophore in medicinal chemistry, often found in drugs targeting central nervous system disorders, cardiovascular diseases, and infectious diseases. The introduction of a chlorinated pyridine group at the 4-position enhances the compound's interactiveness with biological targets, making it a promising candidate for further exploration.
Recent research has highlighted the versatility of 1-(4-chloropyridin-2-yl)methylpiperazine in drug discovery. Its unique structure allows for selective binding to various enzymes and receptors, which is crucial for developing therapeutic agents with high specificity and low toxicity. For instance, studies have demonstrated its potential in inhibiting enzymes involved in neurotransmitter pathways, which could lead to novel treatments for neurological disorders. Additionally, the compound's ability to modulate receptor activity makes it an attractive scaffold for designing drugs that target a wide range of diseases.
In the context of modern drug development, the synthesis and characterization of 1-(4-chloropyridin-2-yl)methylpiperazine have been optimized using advanced chemical methodologies. The synthesis involves multi-step reactions that ensure high yield and purity, which are essential for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core structure efficiently. Furthermore, spectroscopic methods like NMR and mass spectrometry have been utilized to confirm the compound's identity and purity.
The biological evaluation of 1-(4-chloropyridin-2-yl)methylpiperazine has revealed intriguing properties that warrant further investigation. Preclinical studies have shown that this compound exhibits significant binding affinity to certain neurotransmitter receptors, suggesting its potential as an antipsychotic or antidepressant agent. Moreover, its interaction with inflammatory pathways has been explored, indicating possible applications in treating chronic inflammatory conditions. These findings underscore the compound's therapeutic promise and justify its inclusion in ongoing drug discovery programs.
One of the most compelling aspects of 1-(4-chloropyridin-2-yl)methylpiperazine is its structural flexibility, which allows medicinal chemists to modify its core scaffold for enhanced efficacy and selectivity. By incorporating different substituents at strategic positions, researchers can fine-tune the compound's pharmacological profile to target specific disease mechanisms. This adaptability is particularly valuable in addressing complex diseases that require multifaceted therapeutic approaches.
The regulatory landscape for pharmaceutical compounds like 1-(4-chloropyridin-2-yl)methylpiperazine is stringent but well-defined. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced under controlled conditions that maintain quality and consistency. Additionally, rigorous toxicological studies are conducted to assess its safety profile before human clinical trials can commence. These measures are essential for ensuring that new drugs are both effective and safe for patient use.
Future directions in the study of 1-(4-chloropyridin-2-yl)methylpiperazine include exploring its potential in combination therapies. By pairing this compound with other drugs that target different aspects of a disease pathway, researchers may be able to achieve synergistic effects that enhance treatment outcomes. Furthermore, computational modeling techniques are being employed to predict how modifications to the compound's structure will affect its biological activity. These computational approaches can significantly accelerate drug discovery by identifying promising candidates before they are synthesized in the lab.
The impact of 1-(4-chloropyridin-2-yl)methylpiperazine extends beyond academic research; it holds significant commercial potential as a lead compound for new therapies. Pharmaceutical companies are increasingly investing in innovative drug candidates like this one due to their potential to address unmet medical needs. As research progresses, it is likely that this compound will play a crucial role in developing next-generation treatments for various diseases.
In conclusion, 1-(4-chloropyridin-2-yl)methylpiperazine represents a promising advancement in pharmaceutical chemistry with substantial therapeutic potential. Its unique structure, combined with recent findings from preclinical studies, positions it as a valuable candidate for further development. As research continues to uncover new applications and optimize its properties, this compound is poised to make significant contributions to medicine and healthcare.
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